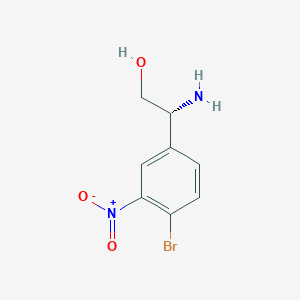
(r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and a nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a phenyl ring, followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of an alkene using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The nitration can be achieved using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure safety and efficiency. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored .
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
特性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChIキー |
WUEINPQYQVLXMM-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Br |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


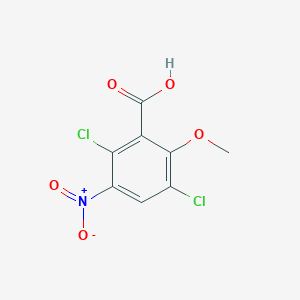
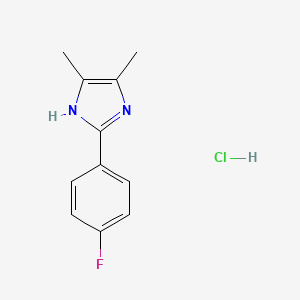
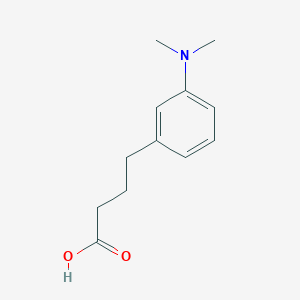
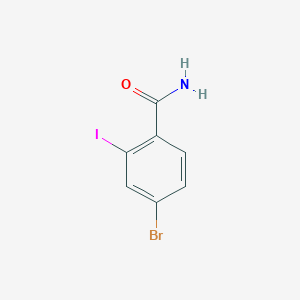
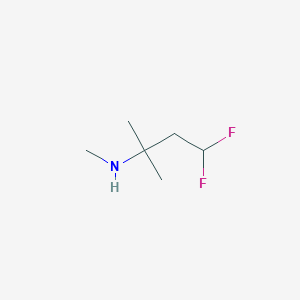
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

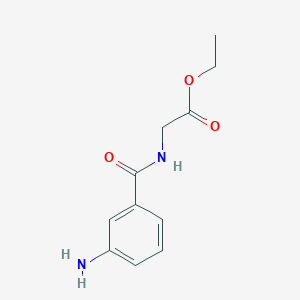

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
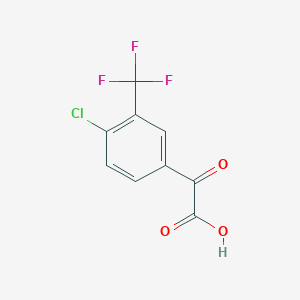
![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
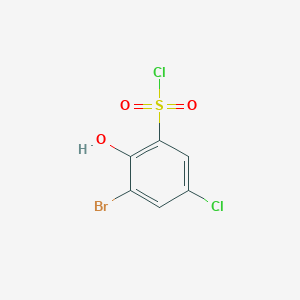
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
